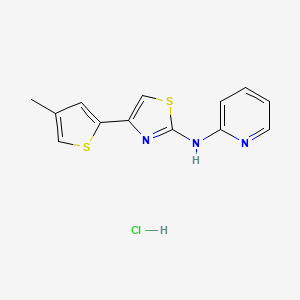
4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a methyl group, a pyridine ring, and a thiazole ring, making it a complex and interesting molecule for study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common synthetic route includes the following steps:
Thiophene Derivative Synthesis: : The thiophene ring is synthesized through a reaction involving 4-methylthiophene-2-carboxylic acid and appropriate reagents to introduce the necessary functional groups.
Pyridine Derivative Synthesis: : The pyridine ring is synthesized through a series of reactions starting with pyridine-2-carboxylic acid.
Coupling Reaction: : The thiophene and pyridine derivatives are then coupled using a thiazole-forming reaction, often involving a condensation reaction with thiosemicarbazide.
Hydrochloride Formation: : The final product is obtained by treating the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It can serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as conductive polymers.
作用机制
The mechanism by which 4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
相似化合物的比较
4-(4-methylthiophen-2-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride: can be compared with other similar compounds, such as:
4-(5-methylthiophen-2-yl)pyridinium-cyclic enolate betaine dyes: : These compounds have similar structures but differ in their functional groups and applications.
(4-Methylthiophen-2-yl)methanamine hydrochloride: : This compound has a similar thiophene ring but lacks the pyridine and thiazole components.
The uniqueness of This compound lies in its combination of different heterocyclic rings, which can lead to unique chemical and biological properties.
属性
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-9-6-11(17-7-9)10-8-18-13(15-10)16-12-4-2-3-5-14-12;/h2-8H,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZTCWMAXGXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
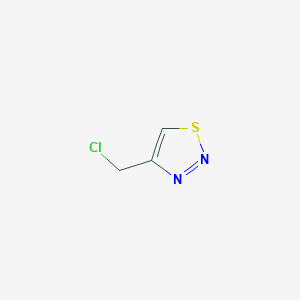
![1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2953367.png)
![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)

![N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2953373.png)
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2953374.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)

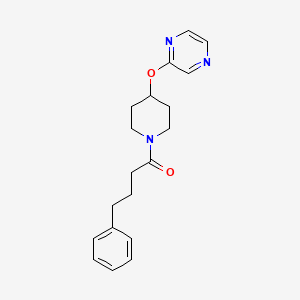
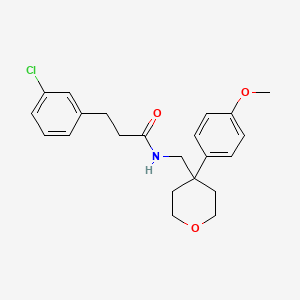

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2953384.png)
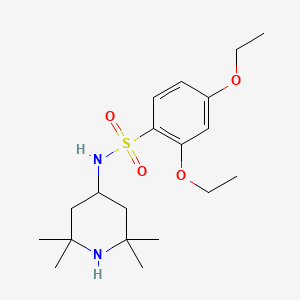
![6-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2953390.png)
